
1-(2'-Deoxy-5'-O-DMT-2'-fluoro-b-D-arabinofuranosyl)thymine 3'-CE phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite is a thymidine analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential in various fields of scientific research, including molecular biology, biochemistry, and medicinal chemistry . The compound is known for its ability to label cells and track DNA synthesis, making it a valuable tool in DNA replication studies .
Méthodes De Préparation
The synthesis of 1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite involves several steps:
Starting Material: The synthesis begins with the preparation of the nucleoside, 2’-fluoro-2’-deoxy-β-D-arabinofuranosyl thymine.
Protection: The hydroxyl groups of the nucleoside are protected using dimethoxytrityl (DMT) groups to prevent unwanted reactions.
Phosphitylation: The protected nucleoside is then reacted with a phosphoramidite reagent to introduce the 3’-CE phosphoramidite group.
Purification: The final product is purified using chromatographic techniques to ensure high purity
Industrial production methods typically involve large-scale synthesis using automated synthesizers and stringent quality control measures to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding phosphate derivative.
Substitution: The DMT protecting groups can be removed under acidic conditions to expose the hydroxyl groups.
Coupling: The phosphoramidite group can react with other nucleosides to form phosphodiester bonds, which are essential in oligonucleotide synthesis
Common reagents used in these reactions include iodine for oxidation, trichloroacetic acid for deprotection, and tetrazole as an activator in the coupling reactions . The major products formed from these reactions are modified oligonucleotides with specific sequences and functionalities .
Applications De Recherche Scientifique
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: The compound is used to label cells and track DNA synthesis, making it a valuable tool in cell cycle and DNA replication studies
Industry: The compound is used in the production of diagnostic kits and therapeutic agents
Mécanisme D'action
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite exerts its effects by incorporating into replicated DNA. As a thymidine analog, it mimics the natural nucleoside thymidine and gets incorporated into the DNA strand during replication. This incorporation can disrupt the normal function of the DNA, leading to inhibition of DNA synthesis and cell proliferation . The compound targets the DNA polymerase enzyme, which is responsible for DNA replication .
Comparaison Avec Des Composés Similaires
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)thymine 3’-CE phosphoramidite is unique due to its specific modifications, which enhance its stability and incorporation efficiency. Similar compounds include:
1-(2’-Deoxy-5’-O-DMT-2’-fluoro-b-D-arabinofuranosyl)uracil 3’-CE phosphoramidite: Another nucleoside analog used in oligonucleotide synthesis.
5’-O-DMT-2’-fluoro-N2-isobutyryl-2’-Deoxy-guanosine 3’-CE phosphoramidite: A guanosine analog used for incorporating 2-fluoro-modified ribose-G nucleobases within oligonucleotides.
These compounds share similar applications but differ in their specific nucleobase modifications, which can influence their incorporation efficiency and stability .
Propriétés
Formule moléculaire |
C40H48FN4O8P |
|---|---|
Poids moléculaire |
762.8 g/mol |
Nom IUPAC |
3-[[(2R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-26(2)45(27(3)4)54(51-23-11-22-42)53-36-34(52-38(35(36)41)44-24-28(5)37(46)43-39(44)47)25-50-40(29-12-9-8-10-13-29,30-14-18-32(48-6)19-15-30)31-16-20-33(49-7)21-17-31/h8-10,12-21,24,26-27,34-36,38H,11,23,25H2,1-7H3,(H,43,46,47)/t34-,35-,36?,38-,54?/m1/s1 |
Clé InChI |
XUCJAZSCNJHDKP-UXIWORFLSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


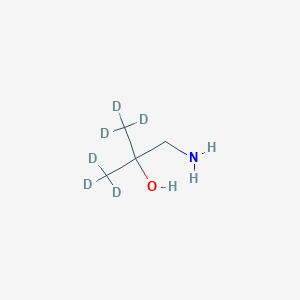
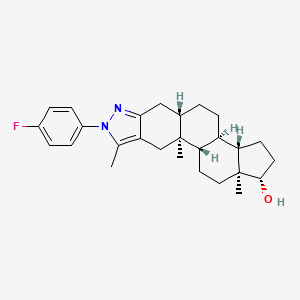
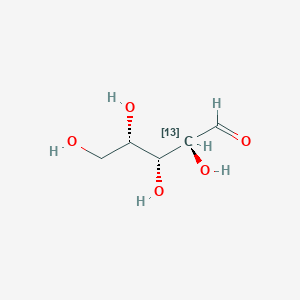
![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

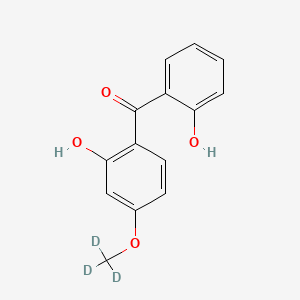
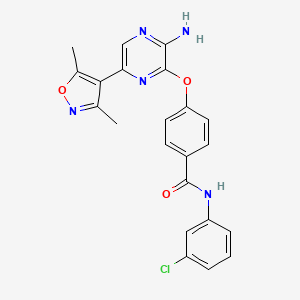

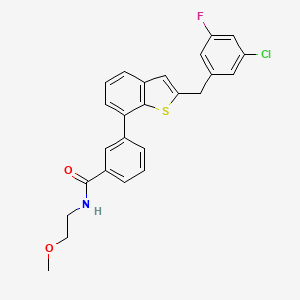
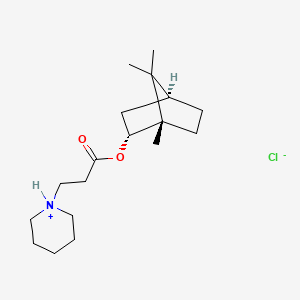
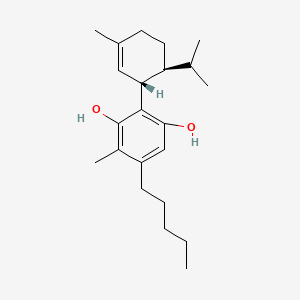
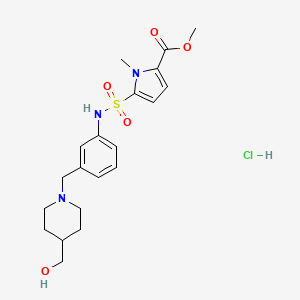
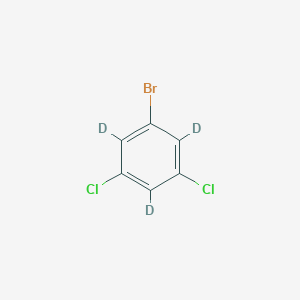
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)
